Metformin icosapent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

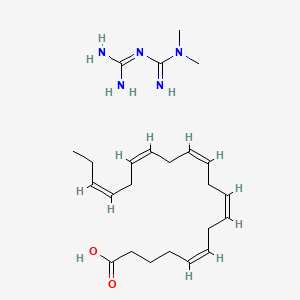

Metformin icosapent is a compound that combines metformin, a widely used medication for type 2 diabetes, with icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid. Metformin is known for its ability to lower blood glucose levels, while icosapent ethyl is recognized for its cardiovascular benefits, particularly in reducing triglyceride levels and preventing cardiovascular events .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Metformin is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions . Icosapent ethyl is synthesized by esterifying eicosapentaenoic acid with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of metformin involves the reaction of dimethylamine hydrochloride with 2-cyanoguanidine in a solvent such as water or methanol, followed by crystallization and purification . Icosapent ethyl is produced by extracting eicosapentaenoic acid from fish oil, followed by esterification with ethanol and purification through distillation .

Analyse Des Réactions Chimiques

Types of Reactions

Metformin undergoes various chemical reactions, including oxidation, reduction, and substitution . Icosapent ethyl primarily undergoes esterification and hydrolysis reactions .

Common Reagents and Conditions

Oxidation: Metformin can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of metformin can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Metformin can undergo substitution reactions with halogenating agents.

Esterification: Icosapent ethyl is formed through esterification of eicosapentaenoic acid with ethanol under acidic conditions.

Hydrolysis: Icosapent ethyl can be hydrolyzed back to eicosapentaenoic acid and ethanol in the presence of water and a catalyst.

Major Products Formed

Oxidation of Metformin: Produces various oxidized derivatives.

Reduction of Metformin: Produces reduced derivatives.

Substitution of Metformin: Produces halogenated derivatives.

Esterification of Eicosapentaenoic Acid: Produces icosapent ethyl.

Hydrolysis of Icosapent Ethyl: Produces eicosapentaenoic acid and ethanol.

Applications De Recherche Scientifique

Chemistry

Metformin is used as a model compound in various chemical studies due to its well-known structure and reactivity . Icosapent ethyl is studied for its unique esterification properties and its role in lipid chemistry .

Biology

Metformin is extensively studied for its effects on cellular metabolism and insulin sensitivity . Icosapent ethyl is researched for its anti-inflammatory and lipid-lowering effects .

Medicine

Metformin is a first-line treatment for type 2 diabetes and is also being investigated for its potential anti-cancer and anti-aging properties . Icosapent ethyl is used to reduce triglyceride levels and prevent cardiovascular events in patients with hypertriglyceridemia .

Industry

Metformin is produced on a large scale for pharmaceutical use . Icosapent ethyl is produced for use in dietary supplements and pharmaceutical formulations .

Mécanisme D'action

Metformin

Metformin exerts its effects primarily by inhibiting hepatic gluconeogenesis, increasing insulin sensitivity, and enhancing peripheral glucose uptake. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Icosapent Ethyl

Icosapent ethyl reduces triglyceride levels by increasing β-oxidation, inhibiting acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreasing lipogenesis in the liver, and increasing plasma lipoprotein lipase activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metformin: Similar compounds include other biguanides such as phenformin and buformin.

Icosapent Ethyl: Similar compounds include other omega-3 fatty acid derivatives such as docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA).

Uniqueness

Metformin is unique among biguanides due to its favorable safety profile and extensive clinical use . Icosapent ethyl is unique among omega-3 fatty acid derivatives due to its high purity and specific cardiovascular benefits .

Propriétés

Numéro CAS |

1384526-74-2 |

|---|---|

Formule moléculaire |

C24H41N5O2 |

Poids moléculaire |

431.6 g/mol |

Nom IUPAC |

3-(diaminomethylidene)-1,1-dimethylguanidine;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2.C4H11N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-9(2)4(7)8-3(5)6/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);1-2H3,(H5,5,6,7,8)/b4-3-,7-6-,10-9-,13-12-,16-15-; |

Clé InChI |

SARHCLAXCDURCW-RSDXMDNYSA-N |

SMILES isomérique |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.CN(C)C(=N)N=C(N)N |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CN(C)C(=N)N=C(N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)